molecular formula C19H22N2O5 B4002444 Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4002444
M. Wt: 358.4 g/mol
InChI Key: URTUSZDGQYGBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound allyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 358.15287181 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity Research

Research on structurally similar pyrimidine derivatives has shown significant antiviral activities, particularly against retroviruses. For example, compounds with modifications on the pyrimidine ring have demonstrated marked inhibition of retrovirus replication in cell culture, with specific derivatives exhibiting pronounced antiretroviral activity comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).

Antibacterial Activity Research

Pyrimidine derivatives have also been explored for their antibacterial properties. For instance, alkenyl derivatives of diamino-benzylpyrimidines prepared via Claisen rearrangements have shown high in vitro activity against anaerobic bacteria, comparable or superior to metronidazole, indicating potential for development as antibacterial agents (Roth, Tidwell, Ferone, Baccanari, Sigel, Deangelis, Elwell, 1989).

Synthesis and Characterization of Related Compounds

The synthesis and characterization of related pyrimidine derivatives are crucial for the development of new pharmaceutical agents. Novel synthetic routes and chemical transformations have been developed for pyrimidine derivatives, leading to compounds with potential antioxidative and radioprotective activities. For example, a novel pyrimidine derivative demonstrated in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model, suggesting its potential for reducing oxidative stress caused by ionizing radiation (Mohan, Sarojini, Narayana, Sanjeev, Sreepada, 2014).

Heterocyclic Chemistry and Liquid Crystal Research

Pyrimidinecarboxylates have been synthesized and examined for their liquid crystal properties, indicating the significance of substituents in determining the mesophase range and type of liquid crystals. These studies contribute to the understanding of how molecular modifications affect the physical properties of materials, which is valuable for designing new liquid crystal displays and other applications (Mikhaleva, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reactant in a chemical reaction, its reactivity would be determined by the functional groups present in the molecule .

Properties

IUPAC Name

prop-2-enyl 4-(3-methoxy-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-5-9-25-14-8-7-13(11-15(14)24-4)17-16(18(22)26-10-6-2)12(3)20-19(23)21-17/h5-8,11,17H,1-2,9-10H2,3-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTUSZDGQYGBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.